molecular formula C17H15F2NO3S2 B2831094 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide CAS No. 2097894-79-4

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide

Cat. No.: B2831094
CAS No.: 2097894-79-4
M. Wt: 383.43
InChI Key: VUNDYBHCFDSZAG-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide is a structurally complex sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research . Its molecular architecture incorporates several pharmacologically relevant features: a 2,5-difluorophenyl group, the presence of which is known to enhance metabolic stability and binding affinity in drug candidates, and a central ethane chain linked to both furan and thiophene heterocyclic systems . These heterocycles are privileged scaffolds in drug discovery, known to contribute to selective interactions with biological targets. The methanesulfonamide moiety further adds to the compound's versatility as a synthetic intermediate, offering opportunities for further functionalization and optimization in drug discovery campaigns . As part of the N-substituted sulfonamide class of compounds, which have documented research in the context of central nervous system targets, this compound presents a promising bioactive scaffold for the development of novel enzyme inhibitors or receptor modulators . It is supplied with guaranteed high purity and is intended for research applications in early discovery and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3S2/c18-13-5-6-15(19)12(9-13)11-25(21,22)20-10-14(16-3-1-7-23-16)17-4-2-8-24-17/h1-9,14,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNDYBHCFDSZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Sulfonamide Backbone:

    • Starting with 2,5-difluoroaniline, the sulfonamide group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
    • Reaction conditions: Typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C).

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl ring can undergo nucleophilic aromatic substitution reactions, especially at the fluorine positions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, performed in dichloromethane at room temperature.

    Reduction: LiAlH4, typically in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products:

  • Oxidation of the furan and thiophene rings can lead to the formation of corresponding epoxides or sulfoxides.
  • Reduction of the sulfonamide group can yield the corresponding amine.
  • Substitution reactions can introduce various functional groups onto the difluorophenyl ring, depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology and Medicine:

  • Potential applications in drug discovery due to its structural similarity to bioactive molecules.
  • Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry:

  • May be used in the development of new materials with specific electronic or optical properties.
  • Potential applications in the synthesis of polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-N-(2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl)methanesulfonamide

  • Structure : Shares the 2,5-difluorophenyl and methanesulfonamide groups but replaces the ethyl-linked furan/thiophene with an imidazo[2,1-b]thiazole-substituted phenyl ring .

BJ49019 (1-(2,5-difluorophenyl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide)

  • Structure : Retains the 2,5-difluorophenyl and sulfonamide core but incorporates a dihydropyridazine-triazole moiety .
  • Molecular Weight : 396.37 g/mol.
  • Implications : The triazole group’s strong dipole and pyridazine’s planar structure may confer distinct pharmacokinetic properties, such as improved solubility or target specificity.

N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methane sulfonamide derivatives

  • Structure : Features a methoxybenzyl-oxy substituent and an aromatic amine, differing significantly from the target compound’s heterocyclic ethyl chain .
  • Implications : The electron-donating methoxy groups and amine functionality could increase solubility but reduce membrane permeability compared to the lipophilic difluorophenyl group.

Functional Analogues in Agrochemicals

Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

  • Structure : Contains dual sulfonamide groups and halogen substituents, optimized for antifungal activity .

Intermediate with Triazole Moiety

1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Structure : Lacks the sulfonamide core but shares the 2,5-difluorophenyl group and incorporates a triazole .
  • Implications : Highlights the role of fluorinated aryl groups in improving metabolic resistance, a feature shared with the target compound.

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Applications Evidence ID
Target Compound 2,5-difluorophenyl, furan/thiophene-ethyl ~382.4 (calculated) Pharmaceuticals (inferred)
Imidazothiazole Derivative Imidazo[2,1-b]thiazole-phenyl Not provided Antimicrobial/kinase inhibition
BJ49019 Dihydropyridazine-triazole 396.37 Kinase inhibitors
Tolylfluanid Dichloro, dimethylamino sulfonyl ~365.3 (calculated) Antifungal agrochemical
Triazole Intermediate 2,5-difluorophenyl, triazole-ethanone ~226.2 (calculated) Synthetic intermediate

Key Research Findings

  • Heterocyclic Substituents : Compounds with furan/thiophene (target) or triazole/imidazothiazole (BJ49019, ) exhibit divergent electronic profiles, influencing solubility and target engagement.
  • Fluorination : The 2,5-difluorophenyl group is a common feature across analogues, enhancing metabolic stability and lipophilicity .
  • Synthetic Routes : Sodium hydride and methanesulfonyl chloride are frequently employed in sulfonamide synthesis, as seen in .

Biological Activity

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group, a furan moiety, and a thiophenyl substituent, which contribute to its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the furan and thiophene rings. Spectroscopic methods such as NMR and mass spectrometry are employed for structural characterization, confirming the integrity of the synthesized compound.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing furan and thiophene groups have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)Activity
Compound AA5498.78 ± 3.62High
Compound BHCC8276.68 ± 15Moderate
Compound CNCI-H35811.27 ± 0.49Moderate

These results suggest that the structural features of these compounds enhance their interaction with cellular targets involved in tumor growth regulation .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. In particular, studies have shown that related compounds exhibit activity against various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus6.12
Escherichia coli25

These findings indicate that the incorporation of specific functional groups can enhance antimicrobial efficacy, making these compounds potential candidates for further development in treating bacterial infections .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication processes and leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The sulfonamide group is known to inhibit bacterial folate synthesis, which is crucial for bacterial growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of this class of compounds in preclinical models:

  • Case Study 1 : A study involving a derivative similar to our compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with its IC50 values.
  • Case Study 2 : Another investigation reported that a related sulfonamide showed synergistic effects when combined with conventional antibiotics against resistant strains of bacteria.

Scientific Research Applications

The biological activity of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide is attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : Potential interactions with receptors involved in inflammatory responses could contribute to its anti-inflammatory effects.
  • Cell Cycle Interference : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Antimicrobial Applications

Research indicates that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For example:

  • Mechanisms of Action : Similar compounds disrupt folate synthesis pathways in bacteria, which are essential for their growth.
  • Case Study : A study evaluated the antimicrobial activity of sulfonamide derivatives against resistant bacterial strains, showing significant inhibition at low concentrations.

Anticancer Potential

Sulfonamides have been explored for their anticancer properties:

  • Mechanisms of Action : The compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Case Study : In vitro assays on human cancer cell lines demonstrated that compounds with similar structures induced apoptosis and inhibited cell migration.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively:

  • Mechanisms of Action : Certain sulfonamide derivatives have demonstrated efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Case Study : Animal models treated with related sulfonamides exhibited reduced edema and inflammatory markers, supporting the anti-inflammatory hypothesis.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Insights
AntimicrobialDisruption of folate synthesisSignificant inhibition against resistant strains
AnticancerInduction of apoptosis, cell cycle arrestInduced apoptosis in human cancer cell lines
Anti-inflammatoryInhibition of COX enzymesReduced edema and inflammatory markers in animal models

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C/19F NMR to assign protons (e.g., aromatic signals at δ 6.5–7.5 ppm) and confirm sulfonamide S=O groups.
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (sulfonamide S=O) and ~3100 cm⁻¹ (C-H aromatic).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Assay Validation : Compare cell lines, incubation times, and concentrations across studies.
  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Statistical Reproducibility : Replicate experiments with controls and apply ANOVA to assess variability .

What are the solubility and stability profiles of this compound under physiological conditions?

Q. Basic

  • Solubility Screening : Shake-flask method in PBS, DMSO, or ethanol, followed by HPLC quantification.
  • Stability Tests : Incubate at 37°C in buffers (pH 1–9) and analyze degradation via LC-MS .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Functional Group Modifications : Substitute fluorine positions on the phenyl ring or replace thiophene/furan with other heterocycles.
  • Biological Assays : Test derivatives for activity against target enzymes (e.g., kinases) or receptors.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes .

What methodologies are recommended for studying metabolic stability and degradation pathways?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.
  • Forced Degradation : Expose to oxidative (H2O2), acidic (HCl), or photolytic conditions, followed by kinetic analysis .

How can binding affinity and inhibition constants be determined for target proteins?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) and calculate dissociation constants (Kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding.
  • Competitive Assays : Use fluorescent probes (e.g., ANS) to estimate IC50 values .

What strategies mitigate toxicity in early-stage pharmacological studies?

Q. Advanced

  • In Vitro Toxicity Screening : MTT assay for cytotoxicity in HEK293 or HepG2 cells.
  • Genotoxicity Testing : Comet assay or Ames test to assess DNA damage.
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models .

How can crystallographic data improve understanding of molecular interactions?

Q. Advanced

  • X-ray Crystallography : Resolve 3D structure to identify hydrogen bonds (e.g., sulfonamide NH with active-site residues).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize binding preferences .

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